molecular formula C13H11BF3KO B6343780 Potassium (4'-methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate CAS No. 2641239-09-8

Potassium (4'-methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate

Cat. No. B6343780
CAS RN: 2641239-09-8
M. Wt: 290.13 g/mol
InChI Key: WMWCJVZEGMZXJF-UHFFFAOYSA-N
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Description

Potassium (4’-methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate, also known as Potassium 4-methoxyphenyltrifluoroborate, is a special class of organoboron reagents . It is applied in Suzuki Cross-Coupling using organotrifluoroborates as potent boronic acid surrogates .


Molecular Structure Analysis

The molecular formula of Potassium (4’-methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate is C7H7BF3KO . The InChI Key is XNYMCUFKZHRYID-UHFFFAOYSA-N . The SMILES representation is B-OC)(F)(F)F.[K+] .


Chemical Reactions Analysis

Potassium (4’-methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate is applied in Suzuki Cross-Coupling using organotrifluoroborates as potent boronic acid surrogates . This suggests that it participates in cross-coupling reactions.


Physical And Chemical Properties Analysis

The melting point of Potassium (4’-methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate is >300°C . Its molecular weight is 214.036 g/mol . It appears as white crystals or powder .

Scientific Research Applications

Suzuki Cross-Coupling Reactions

One of the primary applications of Potassium (4’-methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate is in Suzuki Cross-Coupling reactions . This compound acts as a potent boronic acid surrogate, facilitating the formation of carbon-carbon bonds. This reaction is pivotal in the synthesis of various organic compounds, including pharmaceuticals and polymers.

Stability in Synthetic Chemistry

Due to its trifluoroborate group, this compound exhibits remarkable stability under both moisture and air exposure . This stability is advantageous in synthetic chemistry, where sensitive reagents can complicate storage and handling.

Compatibility with Oxidative Conditions

Potassium (4’-methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate is compliant with strong oxidative conditions . This compatibility allows its use in reactions that require an oxidative environment, expanding its utility in complex organic syntheses.

Epoxidation of Alkenes

The compound can be used in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates . It proceeds with full conversion and selectivity, which is crucial for the synthesis of epoxides, compounds that are valuable in various chemical industries.

Safety and Hazards

Potassium (4’-methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to store it away from oxidizing agents, in a cool, dry, and well-ventilated condition .

properties

IUPAC Name

potassium;trifluoro-[4-(4-methoxyphenyl)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF3O.K/c1-18-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15,16)17;/h2-9H,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWCJVZEGMZXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C2=CC=C(C=C2)OC)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF3KO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoro[4-(4-methoxyphenyl)phenyl]boranuide

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